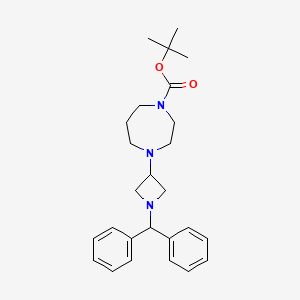
1-Diphenylmethyl-3-(4-tert-butoxycarbonylhomopiperazin-1-yl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a diazepane ring, and an azetidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate with diphenylmethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
科学研究应用
Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a pharmacological tool.
作用机制
The mechanism of action of tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]-1,4-diazepane-1-carboxylate stands out due to its unique combination of structural features, which confer specific chemical and biological properties
属性
CAS 编号 |
219725-68-5 |
|---|---|
分子式 |
C26H35N3O2 |
分子量 |
421.6 g/mol |
IUPAC 名称 |
tert-butyl 4-(1-benzhydrylazetidin-3-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C26H35N3O2/c1-26(2,3)31-25(30)28-16-10-15-27(17-18-28)23-19-29(20-23)24(21-11-6-4-7-12-21)22-13-8-5-9-14-22/h4-9,11-14,23-24H,10,15-20H2,1-3H3 |
InChI 键 |
MWTGJISKSDTUJR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















